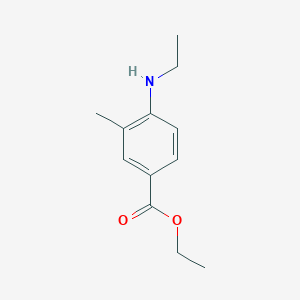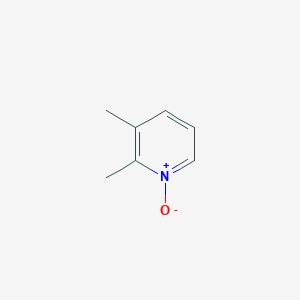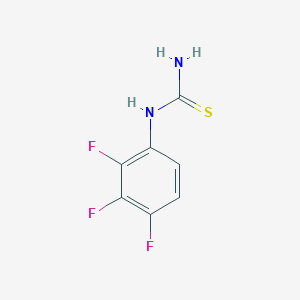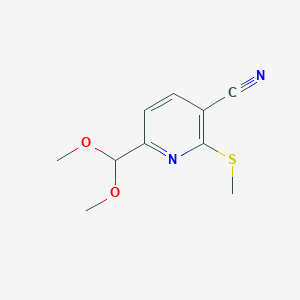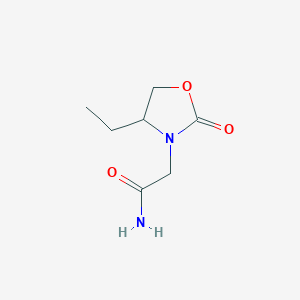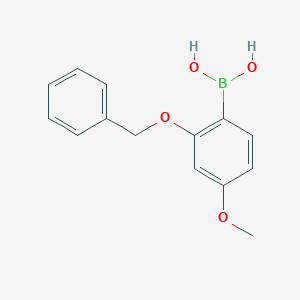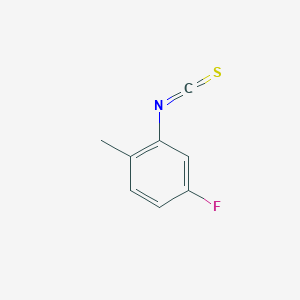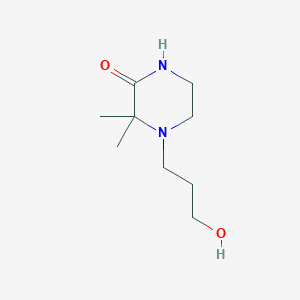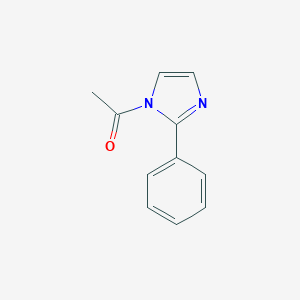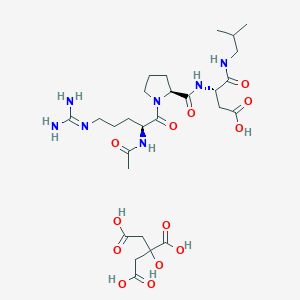
Ac-Arg-pro-asp-NH-isobutyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-Arg-pro-asp-NH-isobutyl is a peptide with the chemical formula C23H38N8O7. It is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is synthesized using solid-phase peptide synthesis (SPPS) and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of Ac-Arg-pro-asp-NH-isobutyl is not fully understood. However, it has been proposed that the peptide interacts with the cell membrane of bacteria, leading to membrane disruption and cell death. In addition, the peptide has been found to interact with various receptors in the body, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
Ac-Arg-pro-asp-NH-isobutyl has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the peptide has antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ac-Arg-pro-asp-NH-isobutyl in lab experiments is its ease of synthesis using Ac-Arg-pro-asp-NH-isobutyl. This allows for the production of large quantities of the peptide for various applications. However, one of the limitations of using this peptide is its potential toxicity at high concentrations, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of Ac-Arg-pro-asp-NH-isobutyl. One potential area of research is the development of novel antimicrobial agents based on the structure of the peptide. In addition, further studies are needed to fully understand the mechanism of action of the peptide and its potential applications in the treatment of inflammatory diseases. Finally, the development of new methods for the synthesis and purification of the peptide may lead to improved yields and reduced toxicity.
Synthesemethoden
The synthesis of Ac-Arg-pro-asp-NH-isobutyl involves the use of Ac-Arg-pro-asp-NH-isobutyl. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The process involves the protection of the amino group of the incoming amino acid, which is then coupled to the carboxyl group of the previous amino acid. This process is repeated until the desired peptide sequence is obtained. The final peptide is then cleaved from the resin and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
Ac-Arg-pro-asp-NH-isobutyl has been extensively studied for its potential applications in various fields. In the field of biotechnology, this peptide has been found to exhibit antimicrobial activity against various bacterial strains. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
174024-80-7 |
|---|---|
Molekularformel |
C27H45N7O13 |
Molekulargewicht |
675.7 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-1-[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-(2-methylpropylamino)-4-oxobutanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C21H37N7O6.C6H8O7/c1-12(2)11-25-18(32)15(10-17(30)31)27-19(33)16-7-5-9-28(16)20(34)14(26-13(3)29)6-4-8-24-21(22)23;7-3(8)1-6(13,5(11)12)2-4(9)10/h12,14-16H,4-11H2,1-3H3,(H,25,32)(H,26,29)(H,27,33)(H,30,31)(H4,22,23,24);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-,16-;/m0./s1 |
InChI-Schlüssel |
QYFSXEMQMRSJQU-NLQWVURJSA-N |
Isomerische SMILES |
CC(C)CN([C@@H](CC(=O)N)C(=O)O)C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES |
CC(C)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyme |
Ac-Arg-Pro-Asp-NH-isobutyl IRI 695 IRI-695 N-acetyl-L-arginyl-L-prolyl-L-aspartyl-NH-isobutyl citrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



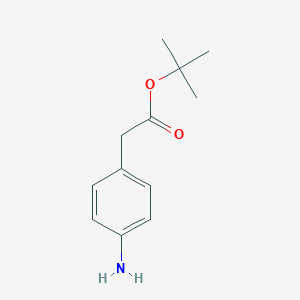
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)

